2-(2-[1,1'-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE
Description
2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)isoquinolinium bromide is a quaternary ammonium compound featuring a biphenyl moiety linked via a 2-oxoethyl group to an isoquinolinium core, with bromide as the counterion.
Properties
IUPAC Name |
2-isoquinolin-2-ium-2-yl-1-(4-phenylphenyl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18NO.BrH/c25-23(17-24-15-14-19-8-4-5-9-22(19)16-24)21-12-10-20(11-13-21)18-6-2-1-3-7-18;/h1-16H,17H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNMGEZJXDXNTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993501 | |
| Record name | 2-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72666-55-8 | |
| Record name | NSC17791 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]isoquinolin-2-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20993501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Attachment of the Isoquinolinium Moiety: The isoquinolinium moiety is introduced through a nucleophilic substitution reaction, where the biphenyl intermediate reacts with an isoquinoline derivative under basic conditions.
Formation of the 2-Oxoethyl Linker:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the bromide ion.
Scientific Research Applications
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound shares structural motifs with several biphenyl derivatives, but its unique combination of substituents distinguishes it:
Notes:
- Ionic vs. Neutral Structures: The target compound’s ionic isoquinolinium bromide contrasts with neutral esters (e.g., quinoline carboxylates in ), affecting solubility and bioavailability.
- Substituent Effects : The biphenyl group enhances π-π stacking, as seen in tyrosinase inhibitors (e.g., 2p, 2r, 2s in ), while electron-withdrawing groups (e.g., dinitrophenyl in ) may alter reactivity.
Tyrosinase Inhibitors (Biphenyl Esters)
Biphenyl-2-oxoethyl esters (e.g., 2p, 2r, 2s) inhibit tyrosinase by binding to the active-site entrance, with IC₅₀ values comparable to kojic acid (100–250 μg/mL) . The target compound’s isoquinolinium group could enhance binding affinity through cationic interactions, though this remains untested.
Antitumor Agents
Compounds like [2-(4-chlorophenyl)-2-oxoethyl]quinoline-4-carboxylate () and trimethoxybiphenyl derivatives () target kinases and tubulin. The target compound’s bromide ion may improve solubility for in vivo studies, but its mechanism requires validation.
Antiviral Agents
Biphenyl-thiazole hybrids (e.g., EMAC2056) inhibit HIV-1 RT polymerase and ribonuclease via dual mechanisms . The target compound’s lack of a thiazole ring limits direct comparison but highlights the versatility of biphenyl scaffolds in drug design.
Biological Activity
2-(2-[1,1'-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUM BROMIDE, commonly referred to as isoquinolinium bromide, is a compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications in medicinal chemistry.
- Molecular Formula : C23H18BrNO
- Molecular Weight : 404.31 g/mol
- CAS Number : 72666-55-8
Antimicrobial Properties
Research has indicated that isoquinolinium bromide exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it effective in inhibiting growth, suggesting potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Isoquinolinium derivatives have shown promise in cancer research. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For example, a case study involving breast cancer cells revealed that treatment with isoquinolinium bromide resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of isoquinolinium compounds. It has been suggested that these compounds may reduce oxidative stress and inflammation in neuronal cells. In animal models of neurodegenerative diseases, administration of isoquinolinium bromide showed improved cognitive function and reduced neuronal damage.
The biological activity of isoquinolinium bromide can be attributed to several mechanisms:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress markers.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)isoquinolinium bromide, and how can purity be validated?
- Methodological Answer : A common approach involves coupling reactions using carbodiimide-based catalysts (e.g., EDC·HCl) with DMAP as a nucleophilic catalyst in dichloromethane (DCM). For purity validation, conduct H NMR and C NMR to confirm structural integrity, supplemented by HRMS (ESI) for molecular weight verification. Ensure reaction conditions (e.g., stoichiometry, solvent purity) are optimized to achieve >90% yield, as demonstrated in analogous quinoline syntheses .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodological Answer : Prioritize NMR spectroscopy (H, C) to resolve aromatic proton environments and confirm the biphenyl-isoquinoline linkage. For stability, use thermogravimetric analysis (TGA) to assess decomposition temperatures. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in analogous sterically demanding ligands .
Q. How can researchers design experiments to assess the compound’s solubility and reactivity in different solvents?
- Methodological Answer : Perform systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane). Reactivity studies should include kinetic assays under varying pH and temperature conditions, monitored via UV-Vis spectroscopy or HPLC. Reference protocols from studies on structurally similar quinolines for solvent selection criteria .
Advanced Research Questions
Q. What mechanistic insights are needed to optimize the compound’s synthesis and minimize side products?
- Methodological Answer : Employ density functional theory (DFT) calculations to model reaction pathways and identify intermediates prone to side reactions (e.g., dimerization). Validate predictions using stopped-flow NMR or in-situ IR spectroscopy to track real-time reaction progress. Cross-reference with studies on chromium-catalyzed quinoline syntheses for mechanistic analogies .
Q. How can computational tools enhance the design of derivatives with improved bioactivity or photophysical properties?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins. For photophysical tuning, apply time-dependent DFT (TD-DFT) to model electronic transitions. Software like COMSOL Multiphysics can simulate reaction dynamics and optimize conditions for derivative synthesis .
Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray results) for this compound?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., conformational flexibility in solution vs. solid state). Combine variable-temperature NMR to probe mobility with solid-state NMR or X-ray diffraction for static structural data. Cross-validate with HRMS to rule out impurities, as outlined in studies on biphenyl-containing ligands .
Q. How can factorial design experiments improve yield and selectivity in large-scale synthesis?
- Methodological Answer : Implement a 2 factorial design to evaluate factors like catalyst loading, temperature, and solvent polarity. Use ANOVA to identify significant variables. For example, doubling DMAP concentration in analogous reactions improved yields by 15% while reducing byproducts .
Data Management and Reproducibility
Q. What protocols ensure data integrity and reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Documentation : Record raw NMR spectra, HPLC chromatograms, and crystallographic data (CIF files) in open repositories.
- Metadata : Include reaction conditions (e.g., humidity, light exposure) that may affect reproducibility.
- Software : Use electronic lab notebooks (ELNs) and cheminformatics tools for traceability, as emphasized in chemical data management frameworks .
Tables for Key Experimental Parameters
| Parameter | Optimized Value | Technique for Validation | Reference |
|---|---|---|---|
| Catalyst System | EDC·HCl (1.2 eq), DMAP (0.1 eq) | H NMR, HRMS | |
| Reaction Solvent | DCM | Polarity index analysis | |
| Crystallization Solvent | Ethanol/water (9:1) | X-ray diffraction |
Ethical and Safety Considerations
- In-vitro Use Only : This compound is not approved for in-vivo studies. Follow institutional biosafety guidelines for handling brominated organics .
- Data Transparency : Disclose all synthetic attempts, including failed reactions, to aid reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
